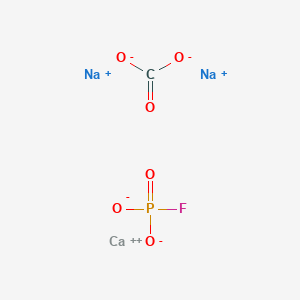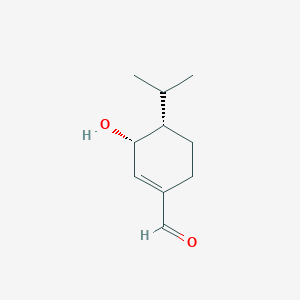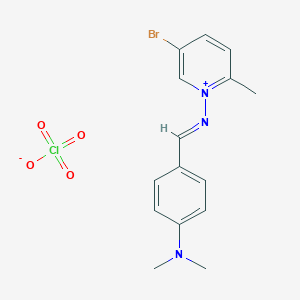
5-Bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate, also known as MitoPY1, is a fluorescent probe used to detect mitochondrial hydrogen peroxide (H2O2) levels. It is a highly specific and sensitive tool for studying the role of H2O2 in various cellular processes.
Wirkmechanismus
5-Bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate is a fluorescent probe that specifically targets mitochondrial H2O2. It is oxidized by H2O2 to form a highly fluorescent compound, which can be detected using fluorescence microscopy or spectroscopy. The intensity of the fluorescence signal is proportional to the amount of H2O2 present in the mitochondria.
Biochemical and Physiological Effects:
5-Bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate has been shown to have no significant effects on mitochondrial function or cell viability. It is highly specific for H2O2 and does not react with other reactive oxygen species (ROS) or antioxidants. 5-Bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate has been used to study the effects of various drugs and toxins on mitochondrial H2O2 levels and to investigate the role of H2O2 in cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 5-Bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate is its high specificity and sensitivity for mitochondrial H2O2. It is a valuable tool for studying the role of H2O2 in various cellular processes. However, there are some limitations to its use. 5-Bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate is sensitive to photobleaching and requires careful handling to avoid degradation. It is also relatively expensive compared to other fluorescent probes.
Zukünftige Richtungen
There are several future directions for the use of 5-Bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate in scientific research. One area of interest is the role of mitochondrial H2O2 in aging and age-related diseases. Another area of interest is the development of new drugs and therapies that target mitochondrial H2O2 levels. Additionally, 5-Bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate could be used to investigate the effects of environmental stressors, such as pollution and radiation, on mitochondrial H2O2 levels.
Synthesemethoden
5-Bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate is synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 2-methylpyridine with 4-dimethylaminobenzaldehyde to form an imine intermediate. This intermediate is then reacted with bromine to introduce the bromine atom at the 5-position of the pyridine ring. The resulting compound is then reacted with perchloric acid to form 5-Bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate is used in scientific research to study the role of mitochondrial H2O2 in various cellular processes. It is a valuable tool for investigating the mechanisms underlying oxidative stress, which is implicated in many diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. 5-Bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate can be used to monitor changes in mitochondrial H2O2 levels in response to various stimuli, such as drugs, toxins, and environmental stressors.
Eigenschaften
CAS-Nummer |
145234-95-3 |
|---|---|
Produktname |
5-Bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate |
Molekularformel |
C15H17BrClN3O4 |
Molekulargewicht |
418.67 g/mol |
IUPAC-Name |
4-[(E)-(5-bromo-2-methylpyridin-1-ium-1-yl)iminomethyl]-N,N-dimethylaniline;perchlorate |
InChI |
InChI=1S/C15H17BrN3.ClHO4/c1-12-4-7-14(16)11-19(12)17-10-13-5-8-15(9-6-13)18(2)3;2-1(3,4)5/h4-11H,1-3H3;(H,2,3,4,5)/q+1;/p-1/b17-10+; |
InChI-Schlüssel |
KLVYHZOWLQUZHD-LZMXEPDESA-M |
Isomerische SMILES |
CC1=[N+](C=C(C=C1)Br)/N=C/C2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |
SMILES |
CC1=[N+](C=C(C=C1)Br)N=CC2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |
Kanonische SMILES |
CC1=[N+](C=C(C=C1)Br)N=CC2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |
Synonyme |
4-[(E)-(5-bromo-2-methyl-pyridin-1-yl)iminomethyl]-N,N-dimethyl-anilin e perchlorate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



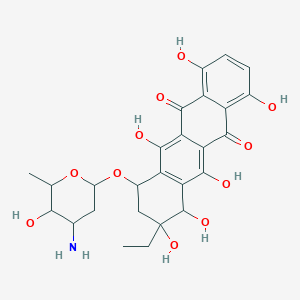
![1-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione;2-phenyl-3H-benzimidazole-5-sulfonic acid;(3Z)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B233103.png)
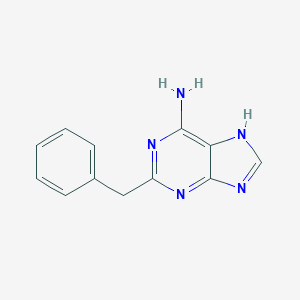

![(1R,2S,4S,8R)-1-Methyl-2-(6-methylhept-5-en-2-yl)-5-oxatricyclo[6.3.1.04,12]dodecane-6,9-dione](/img/structure/B233175.png)
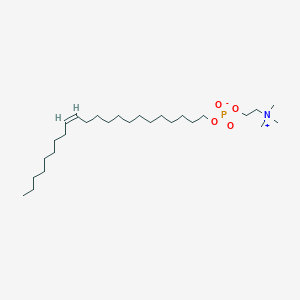

![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B233212.png)
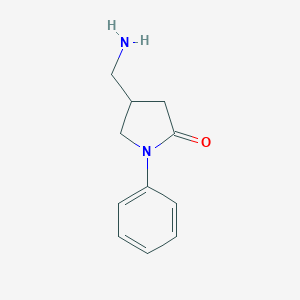
![11-Benzyl-4-butan-2-yl-7,21-dimethyl-18,25-di(propan-2-yl)-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone](/img/structure/B233229.png)
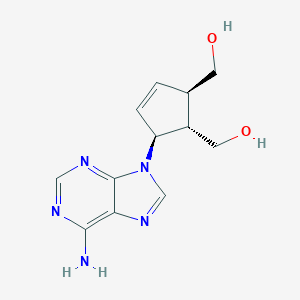
![[1(2H),3'-Bipyridine]-3-carboxylic acid, 2-oxo-](/img/structure/B233266.png)
